(S)-2-(4-Chloro-2-methylphenyl)pyrrolidine
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Overview
Description
(S)-2-(4-Chloro-2-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of a chiral center in this compound makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-2-methylphenyl)pyrrolidine typically involves the reaction of 4-chloro-2-methylbenzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Chloro-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-2-(4-Chloro-2-methylphenyl)pyrrolidine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(4-Chloro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-2-(4-Chloro-2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
®-2-(4-Chloro-2-methylphenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activity and properties.
2-(4-Chlorophenyl)pyrrolidine: A similar compound without the methyl group, which may affect its reactivity and applications.
2-(4-Methylphenyl)pyrrolidine: A compound with a methyl group but without the chloro group, which may influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to distinct properties and applications.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2S)-2-(4-chloro-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m0/s1 |
InChI Key |
VHDHTKFFDOUAEZ-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2CCCN2 |
Origin of Product |
United States |
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